molecular formula C9H6BrNO B1610747 Pyridine, 3-(5-bromo-2-furanyl)- CAS No. 55484-31-6

Pyridine, 3-(5-bromo-2-furanyl)-

Cat. No. B1610747
CAS RN: 55484-31-6
M. Wt: 224.05 g/mol
InChI Key: SMGAGBXAUXMXLV-UHFFFAOYSA-N
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Description

“Pyridine, 3-(5-bromo-2-furanyl)-” is a chemical compound . It is also known as 3-(5-bromo-2-furanyl)pyridine . The molecular formula of this compound is C9H6BrNO and it has a molecular weight of 224.05 .


Molecular Structure Analysis

The molecular structure of “Pyridine, 3-(5-bromo-2-furanyl)-” has been analyzed using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

While specific chemical reactions involving “Pyridine, 3-(5-bromo-2-furanyl)-” are not available, pyridine derivatives have been involved in various chemical reactions. For example, the Suzuki cross-coupling reaction has been used to synthesize a series of novel pyridine derivatives .

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-5-(trifluoromethyl)pyridine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(5-bromofuran-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGAGBXAUXMXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480818
Record name Pyridine, 3-(5-bromo-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-(5-bromo-2-furanyl)-

CAS RN

55484-31-6
Record name Pyridine, 3-(5-bromo-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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